molecular formula C17H22N2O2 B2425845 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide CAS No. 1100785-63-4

1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide

Cat. No. B2425845
CAS RN: 1100785-63-4
M. Wt: 286.375
InChI Key: HTPCJOYPFXVPPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide, has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the carboxamide moiety at positions 2 and 3 has led to the activity of these compounds tend to inhibit various enzymes and proteins .


Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Scientific Research Applications

  • Cytotoxicity Against Cancer Cells : The study by Purnell et al. (2006) reported on the synthesis of enantiomerically pure analogs of seco-iso-CFI, which showed potent cytotoxicity against cancer cells, particularly leukemia and melanoma cells, while being less toxic to normal bone marrow cells (Purnell et al., 2006).

  • Synthesis of Spiroindolinones : Katayama and Nishino (2019) investigated the Mn(III)-based oxidative cyclization of N-aryl-2-oxocycloalkane-1-carboxamides, leading to the synthesis of spiro[cycloalkane-1,3′-indoline]-2,2′-diones, which are useful intermediates in medicinal chemistry (Katayama & Nishino, 2019).

  • Construction of Complex Nitrogen-Containing Ring Systems : Zhang, Song, and Qin (2011) focused on the total synthesis of indoline alkaloids, employing cyclopropanation as a key reaction. This approach is significant for constructing complex nitrogen-containing ring systems in indoline alkaloids (Zhang, Song, & Qin, 2011).

  • Antituberculosis Agents : Kondreddi et al. (2013) identified indole-2-carboxamides as a promising class of antituberculosis agents. They noted the improvement in in vitro activity of these compounds compared to standard TB drugs (Kondreddi et al., 2013).

  • Synthesis of Diversely Functionalized Indoles : Grant et al. (2011) described synthetic approaches for creating 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, highlighting their importance as intermediates in medicinal chemistry (Grant et al., 2011).

  • Dopamine D2 Receptor Modulation : Mistry et al. (2015) discovered a novel class of negative allosteric modulator of the dopamine D2 receptor, including N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide, providing insights into the modulation of neurotransmitter receptors (Mistry et al., 2015).

  • COX-2 Inhibitors : Olgen et al. (2002) synthesized a series of indol-2 and 3-carboxamides that showed potential as COX-2 enzyme inhibitors, highlighting their significance in developing anti-inflammatory agents (Olgen et al., 2002).

  • Anticancer and Antimicrobial Activity : Gokhale et al. (2017) synthesized N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with potent anticancer and antimicrobial activities, emphasizing the role of substituents in enhancing biological activity (Gokhale et al., 2017).

Mechanism of Action

Target of Action

The primary target of 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide, also known as AGHI, is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target can lead to the inhibition of the growth of Mycobacterium tuberculosis .

Mode of Action

The carboxamide moiety in indole derivatives, such as this compound, forms hydrogen bonds with a variety of enzymes and proteins, which often results in the inhibition of their activity . When docked into the MmpL3 active site, the compound adopts a binding profile similar to the indoleamide ligand ICA38 .

Biochemical Pathways

The compound’s interaction with MmpL3 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption can lead to the inhibition of the growth of the bacteria

Result of Action

The compound exhibits potent antitubercular activity, with a minimum inhibitory concentration (MIC) of 0.32 μM against the drug-sensitive Mycobacterium tuberculosis H37Rv strain . It also shows high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .

Future Directions

The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

The carboxamide moiety in 1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide allows it to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity

Cellular Effects

The cellular effects of this compound are not yet fully understood. Indole derivatives have been shown to have a wide range of biological properties, suggesting that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that the carboxamide moiety in indole derivatives can form hydrogen bonds with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

properties

IUPAC Name

1-(3-cyclopentylpropanoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c18-17(21)15-11-13-7-3-4-8-14(13)19(15)16(20)10-9-12-5-1-2-6-12/h3-4,7-8,12,15H,1-2,5-6,9-11H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPCJOYPFXVPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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